molecular formula C14H6Cl6F6N4Zn B12789625 zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride CAS No. 85237-43-0

zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride

Cat. No.: B12789625
CAS No.: 85237-43-0
M. Wt: 622.3 g/mol
InChI Key: KFEAKZIUKCTJRI-UHFFFAOYSA-J
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Description

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C7H3ClF3N2ZnCl4. This compound is known for its unique structure, which includes a diazonium group, a trifluoromethyl group, and a zinc tetrachloride moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually conducted in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline derivative.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo compounds with various substituents depending on the coupling partner used.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactivity with nucleophiles.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride involves the reactivity of the diazonium group. The diazonium group can undergo nucleophilic substitution, coupling, or reduction reactions, depending on the conditions and reagents used. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)benzenediazonium chloride
  • 2-chloro-5-(trifluoromethyl)benzenediazonium bromide
  • 2-chloro-5-(trifluoromethyl)benzenediazonium iodide

Uniqueness

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride is unique due to the presence of the zinc tetrachloride moiety, which imparts additional stability and reactivity to the compound. This makes it particularly useful in applications where enhanced reactivity and stability are required.

Properties

CAS No.

85237-43-0

Molecular Formula

C14H6Cl6F6N4Zn

Molecular Weight

622.3 g/mol

IUPAC Name

zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride

InChI

InChI=1S/2C7H3ClF3N2.4ClH.Zn/c2*8-5-2-1-4(7(9,10)11)3-6(5)13-12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KFEAKZIUKCTJRI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl.C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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